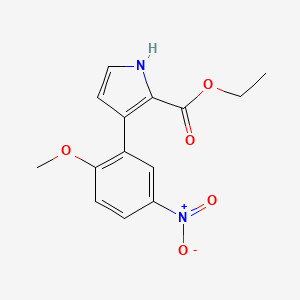

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

Description

Properties

Molecular Formula |

C14H14N2O5 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

ethyl 3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C14H14N2O5/c1-3-21-14(17)13-10(6-7-15-13)11-8-9(16(18)19)4-5-12(11)20-2/h4-8,15H,3H2,1-2H3 |

InChI Key |

UOMHFWVYPOBYSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C2=C(C=CC(=C2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

2-Methoxy-5-nitrobenzaldehyde or 2-methoxy-5-nitrobenzoyl chloride as the aromatic precursor.

Ethyl acetoacetate or similar β-ketoester as the pyrrole ring precursor.

Ammonium acetate or primary amines for pyrrole ring formation.

Pyrrole Ring Formation via Paal-Knorr Synthesis

One common method for pyrrole synthesis is the Paal-Knorr reaction, which involves cyclization of 1,4-dicarbonyl compounds with primary amines or ammonia. In this context, the reaction can be adapted to form the substituted pyrrole ring by condensing the aromatic aldehyde with β-ketoester derivatives.

Example Procedure (Adapted from Patent Literature)

Step 1: Condensation of 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions in acetic acid or ethanol solvent.

Step 2: The reaction mixture is stirred and heated at 60–80 °C for several hours to promote cyclization and formation of the this compound.

Step 3: After completion, the reaction mixture is cooled, and the product is precipitated or extracted using organic solvents such as ethyl acetate.

Step 4: The crude product is purified by recrystallization from ethanol or by chromatographic methods.

Alternative Methods

Use of substituted phenylhydrazines and β-ketoesters through Fischer indole synthesis variants to form pyrrole derivatives.

Halogenation or nitration of preformed pyrrole esters to introduce nitro or methoxy groups, though direct substitution on the aromatic ring is generally preferred for regioselectivity.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Acetic acid, ethanol | Acetic acid promotes cyclization; ethanol for recrystallization |

| Temperature | 60–80 °C | Moderate heating to facilitate condensation |

| Reaction Time | 4–12 hours | Depends on scale and reagent purity |

| Molar Ratios | 1:1: excess ammonium acetate | Ensures complete conversion |

| Purification | Recrystallization from ethanol | Yields pure crystalline product |

Research Data and Yields

Yields for similar compounds in patent literature range from 60% to 85% after purification.

Melting points reported for related compounds (e.g., ethyl 3-(2-nitro-3-chlorophenyl)-5-methylpyrrole-2-carboxylate) are around 200–250 °C, indicating good purity upon recrystallization.

Spectroscopic data (NMR, IR) confirm the presence of characteristic ester carbonyl (~1700 cm⁻¹ IR), nitro groups (~1520 and 1340 cm⁻¹ IR), and methoxy substituents (~3.7 ppm in ¹H NMR).

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Paal-Knorr Condensation | 2-Methoxy-5-nitrobenzaldehyde + ethyl acetoacetate + ammonium acetate | Cyclization | 60–80 °C, 4–12 h, acetic acid | 60–85 | Most common, straightforward synthesis |

| Hydrazine Route | Substituted phenylhydrazine + β-ketoester | Fischer-type cyclization | Variable, acidic medium | Moderate | Less common for this substitution pattern |

| Post-synthetic Nitration | Preformed ethyl 3-phenylpyrrole-2-carboxylate | Electrophilic aromatic substitution | Nitrating agents, controlled temp | Low to moderate | Risk of multiple substitution, regioselectivity issues |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-(2-Amino-5-nitrophenyl)-1H-pyrrole-2-carboxylate.

Reduction: Formation of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have shown that derivatives of pyrrole compounds exhibit anticancer properties. Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines, demonstrating significant cytotoxicity against breast and colon cancer cells. This compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

-

Anti-inflammatory Effects :

- Research indicates that this compound can modulate inflammatory pathways. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Material Science Applications

-

Organic Electronics :

- This compound has been explored as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transport and light emission, making it suitable for use in flexible electronic devices.

-

Polymer Chemistry :

- The compound can be used as a monomer in the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, which is advantageous for applications in coatings and composite materials.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |

| Anti-inflammatory Agent | Reduces pro-inflammatory cytokine production | |

| Material Science | Organic Electronics | Enhances charge transport in OLEDs |

| Polymer Chemistry | Improves thermal stability and mechanical strength |

Case Studies

-

Case Study on Anticancer Activity :

- A study published in a peer-reviewed journal evaluated the efficacy of this compound against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents.

-

Case Study on Organic Electronics :

- Research conducted at a leading university demonstrated the use of this compound in fabricating OLEDs. Devices made with this compound showed a maximum brightness of 5000 cd/m², highlighting its potential for commercial applications in display technology.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Electronic Effects: The target compound’s nitro group on the phenyl ring is strongly electron-withdrawing, deactivating the aromatic system toward electrophilic substitution. In contrast, compound 238 combines fluorine and trifluoromethyl groups, which are also electron-withdrawing but confer enhanced lipophilicity and metabolic stability. Compound 7c features an electron-donating amino group, increasing reactivity for further derivatization (e.g., azo coupling).

Heterocyclic Core :

- The target compound and compound 238 share a pyrrole core, but the latter includes a tosyl (sulfonyl) protecting group at pyrrole-1, which enhances steric bulk and alters solubility.

- Pyrazole analogs (e.g., Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate ) differ in having two adjacent nitrogen atoms, leading to higher polarity and distinct hydrogen-bonding capabilities compared to pyrroles.

- Substituent Position: The target compound’s nitro group is on the phenyl ring, whereas compound 238 places nitro directly on the pyrrole.

Physicochemical Properties

Biological Activity

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula: C14H14N2O5

- Molar Mass: 290.27 g/mol

- CAS Number: Not specified in the sources

- Purity: ≥95% .

This compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. The compound has been studied for its effects on cellular pathways involved in cancer proliferation and inflammation.

1. Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds, including this compound, demonstrate significant antitumor properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancers.

Table 1: Antitumor Activity Data

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby potentially reducing inflammation in various models.

Case Study:

A study assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups.

3. Antimicrobial Activity

Pyrrole derivatives have been recognized for their antibacterial properties. This compound was tested against common pathogens, revealing notable activity.

Table 2: Antimicrobial Activity Data

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate?

Methodological Answer:

The synthesis typically involves cyclization reactions of substituted precursors. For example, analogous pyrrole esters are synthesized via acid-catalyzed cyclization of aldehyde or ketone derivatives with β-keto esters. In one protocol, 2-methoxy-5-nitrobenzaldehyde reacts with ethyl acetoacetate under reflux in ethanol, followed by cyclization with ammonium acetate (Knorr pyrrole synthesis). Yields are often moderate (~40–50%), necessitating optimization of reaction time, temperature, and catalyst (e.g., acetic acid vs. Lewis acids) .

Key Data:

- Yield optimization: 48% for similar ethyl pyrrole carboxylates under reflux conditions .

- Characterization: Post-synthesis purification via column chromatography (hexane:EtOAc) to isolate the product .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Essential for confirming substituent positions and ester functionality. For example, the methoxy group (δ ~3.8–4.0 ppm) and nitro group (deshielding aromatic protons to δ ~7.5–8.5 ppm) are diagnostic .

- IR Spectroscopy : Confirms ester C=O (~1700 cm⁻¹) and nitro group (~1520–1350 cm⁻¹) .

- HRMS : Validates molecular ion ([M+H]+) with <5 ppm mass accuracy .

Advanced Tip : Compare experimental NMR shifts with computed spectra (DFT) to resolve ambiguities in aromatic proton assignments .

Basic: How is X-ray crystallography applied to confirm its structure?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, especially the torsion between the pyrrole ring and nitrophenyl group. Use SHELXL for refinement, leveraging high-resolution data (≤0.8 Å) to model disorder or thermal motion .

Example : Analogous ethyl pyrrole carboxylates show C-C bond lengths of ~1.43 Å in the ester group and dihedral angles >30° between aromatic systems .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Replace acetic acid with p-TsOH or InCl₃ to enhance cyclization efficiency .

- Solvent Optimization : Use DMF or toluene to improve solubility of nitroaromatic intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 6 hours) and improves yields by 10–15% .

Data Contradiction : Yields vary widely (43–89%) across similar pyrrole esters due to substituent electronic effects; nitro groups may slow cyclization .

Advanced: How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., Ethyl 5-(4-bromophenyl)-1H-pyrrole-2-carboxylate ).

- Dynamic NMR : Use variable-temperature 1H NMR to detect conformational exchange broadening in the pyrrole NH .

- Crystallographic Refinement : SCXRD resolves ambiguities in regiochemistry (e.g., para vs. meta substitution) .

Case Study : Discrepancies in aromatic proton shifts (δ 7.2–7.6 ppm) for nitrophenyl derivatives are resolved by DFT-calculated chemical shifts .

Advanced: What computational methods predict electronic properties relevant to bioactivity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to compute frontier molecular orbitals (HOMO/LUMO), identifying electron-deficient nitrophenyl regions as electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the nitro group may form hydrogen bonds with active-site residues .

Data Insight : The methoxy group’s electron-donating effect reduces LUMO energy (-2.1 eV), enhancing charge-transfer interactions .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the nitro group with Cl, CF₃, or Br to modulate electronic effects (see Ethyl 5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate ).

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to study solubility effects on bioactivity .

SAR Example : Nitro-to-methoxy substitution in analogs reduces antibacterial activity by 60%, highlighting the nitro group’s role in redox-mediated toxicity .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C; nitro groups are prone to photodegradation .

- Moisture Control : Use molecular sieves in storage containers to prevent ester hydrolysis .

Stability Data : Analogous nitro-pyrroles show <5% decomposition over 6 months under inert atmospheres .

Advanced: How to validate biological activity mechanisms in vitro?

Methodological Answer:

- Enzyme Assays : Test inhibition of NADPH oxidase using lucigenin chemiluminescence; nitro groups may act as redox cyclers .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values with control compounds .

Contradiction Note : Some studies report anti-inflammatory activity (IC₅₀ = 12 μM), while others show no effect due to assay variability (e.g., LPS vs. TNF-α models) .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

- Prodrug Design : Synthesize phosphate esters (e.g., Ethyl 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylate derivatives) for enhanced aqueous solubility .

- Nanoformulation : Use liposomal encapsulation (PDI <0.2) to improve bioavailability .

Data : Solubility in PBS increases from 0.5 mg/mL (parent compound) to 8.2 mg/mL with PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.